Methyl 4-chloro-2-(chlorosulfonyl)benzoate
Description
Significance of Methylated Benzoate (B1203000) Esters in Contemporary Organic Synthesis
Methylated benzoate esters, such as methyl benzoate, are a cornerstone of organic synthesis, valued for their dual functionality. nbinno.comatamanchemicals.com The ester group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. atamanchemicals.comwikipedia.org Furthermore, the methyl ester itself is a robust functional group that can be readily converted into other functionalities, such as carboxylic acids, amides, or subjected to reduction to form alcohols. solubilityofthings.com This versatility makes methylated benzoate esters crucial precursors in the synthesis of pharmaceuticals, dyes, and fragrances. nbinno.commdpi.com They serve not only as foundational scaffolds but also as key intermediates where the ester moiety can be manipulated in the later stages of a synthetic sequence. nbinno.comevergreensinochem.com
The Chlorosulfonyl Moiety: A Versatile Functional Group in Chemical Transformations
The chlorosulfonyl (–SO₂Cl) group is a highly reactive and versatile functional moiety in organic synthesis. Its primary utility lies in its role as a precursor to sulfonamides, which are a critical class of compounds in medicinal chemistry, famously known as sulfa drugs. ontosight.ainih.gov The strong electrophilic nature of the sulfur atom in the chlorosulfonyl group makes it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, leading to the formation of sulfonamides, sulfonic esters, and other sulfur-containing compounds. tandfonline.comresearchgate.net This reactivity is harnessed to introduce the sulfonyl group into a wide array of molecular architectures, thereby imparting specific physicochemical and biological properties to the target molecules. researchgate.net Recent advancements have focused on novel methods for introducing this group, such as Sandmeyer-type reactions and photoredox catalysis, highlighting its ongoing importance. nih.govresearchgate.netorganic-chemistry.orgacs.org
Contextualization of Methyl 4-chloro-2-(chlorosulfonyl)benzoate within Chlorosulfonylated Aromatic Systems
This compound is a bifunctional aromatic compound that serves as a valuable building block in chemical synthesis. bldpharm.com Its structure is characterized by a methyl benzoate core substituted with two distinct and reactive functional groups: a chlorine atom at the 4-position and a chlorosulfonyl group at the 2-position. This specific arrangement of substituents creates a molecule with differentiated reactivity. The chlorosulfonyl group is the most reactive site, readily undergoing nucleophilic substitution, while the chloro group and the ester provide additional sites for further chemical modification. This compound is classified as an organic building block, specifically within the categories of esters, chlorides, and sulfonyl chlorides. bldpharm.combldpharm.com
Below is a table detailing the key chemical properties of this compound:
| Property | Value |
| CAS Number | 85392-01-4 |
| Molecular Formula | C₈H₆Cl₂O₄S |
| Molecular Weight | 269.1 g/mol |
| Physical Form | Solid |
| InChI Key | AKVPERSFJZUJKD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(Cl)C=C1)S(=O)(=O)Cl |
This data is compiled from available chemical supplier information. sigmaaldrich.com
The utility of this compound lies in its capacity to act as an intermediate in the synthesis of more complex molecules, particularly in the creation of heterocyclic compounds and other substituted aromatic systems where the sequential reaction of its functional groups can be strategically exploited.
Overview of Research Trajectories for Halogenated and Sulfonated Aromatic Compounds
Research into halogenated and sulfonated aromatic compounds is a dynamic and expanding field, driven by their wide-ranging applications. scispace.com These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like specialized polymers. numberanalytics.comacs.orgnih.gov The presence of both halogen and sulfonyl groups on an aromatic ring creates unique electronic and steric properties, which chemists can leverage to fine-tune the reactivity and biological activity of molecules. mdpi.com
Current research trends focus on several key areas:
Novel Synthetic Methods: Developing more efficient, safer, and environmentally friendly methods for synthesizing these compounds is a major focus. scispace.com This includes the use of new catalysts and exploring reactions that minimize waste. organic-chemistry.orgnumberanalytics.com
Medicinal Chemistry: A significant portion of research is dedicated to synthesizing new drug candidates. The sulfonyl group is a key component in many antibacterial and anticancer agents, and halogens can enhance a drug's metabolic stability and binding affinity. nih.gov
Materials Science: Sulfonated aromatic polymers are being investigated for use as proton exchange membranes in fuel cells. mdpi.com The halogen atoms can be used to modify the polymer's properties or as reactive handles for crosslinking.
Environmental Persistence: Due to the stability of many halogenated organic compounds, their environmental impact is a critical area of study. nih.gov Research is ongoing to understand their fate in the environment and to develop more biodegradable alternatives.
The continued exploration of these compounds promises to yield new molecules with valuable properties for a variety of technological and medical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVPERSFJZUJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60234586 | |
| Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
269.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85392-01-4 | |
| Record name | Benzoic acid, 4-chloro-2-(chlorosulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-chloro-2-(chlorosulfonyl)benzoate | |
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| Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |
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| Record name | Methyl 4-chloro-2-(chlorosulphonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL 4-CHLORO-2-(CHLOROSULFONYL)BENZOATE | |
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Synthetic Methodologies and Process Optimization for Methyl 4 Chloro 2 Chlorosulfonyl Benzoate
Established Synthetic Pathways from Precursor Compounds
The most established and widely utilized method for the preparation of Methyl 4-chloro-2-(chlorosulfonyl)benzoate begins with 4-chloro-2-aminobenzoic acid. This pathway is a sequential process involving esterification, diazotization, and a copper-catalyzed chlorosulfonylation reaction.
Multi-step Synthesis from 4-chloro-2-aminobenzoic acid via Esterification, Diazotization, and Sandmeyer Chlorosulfonylation
This synthetic sequence leverages classic organic reactions to methodically build the target molecule.
The initial step is the esterification of the carboxylic acid group on 4-chloro-2-aminobenzoic acid. This is typically accomplished through a Fischer esterification reaction. researchgate.netlibretexts.org The process involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used. libretexts.org
Following esterification, the resulting methyl 4-chloro-2-aminobenzoate undergoes diazotization. This reaction converts the primary aromatic amine group into a diazonium salt, which is an excellent leaving group. iitk.ac.inscienceinfo.com The reaction is performed at low temperatures (typically 0–5 °C) by treating the amine with nitrous acid (HNO₂). scienceinfo.comvedantu.com Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). iitk.ac.inscienceinfo.com The resulting aryl diazonium salt is highly reactive and is typically used immediately in the subsequent step without isolation. unacademy.com
The final step is a Sandmeyer-type chlorosulfonylation. nih.govorganic-chemistry.org The diazonium salt solution is added to a mixture containing a sulfur dioxide (SO₂) source and a copper(I) or copper(II) salt catalyst, such as cuprous chloride (CuCl) or cupric chloride (CuCl₂). nih.govgoogle.com This reaction displaces the diazonium group with a chlorosulfonyl (-SO₂Cl) group, yielding the final product, this compound. This transformation is a key example of a radical-nucleophilic aromatic substitution. wikipedia.org
The mechanism of diazotization is a well-understood process that proceeds through several key stages. vedantu.combyjus.com
Formation of Nitrous Acid : In the presence of a strong acid like HCl, sodium nitrite is protonated to form nitrous acid (HONO). vedantu.com
Formation of the Nitrosonium Ion : Further protonation of nitrous acid by the excess mineral acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺). vedantu.com
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary aromatic amine (methyl 4-chloro-2-aminobenzoate) attacks the nitrosonium ion. vedantu.combyjus.com
Proton Transfer and Dehydration : A series of proton transfers and the subsequent elimination of a water molecule result in the formation of the stable aryl diazonium ion, characterized by the -N≡N⁺ group. vedantu.combyjus.com
The reaction is carefully controlled at low temperatures to prevent the premature decomposition of the diazonium salt and to minimize side reactions, such as the formation of phenolic byproducts. scienceinfo.com
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.orgbyjus.com The mechanism for the chlorosulfonylation variant involves the following steps:
Single Electron Transfer : The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the aryl diazonium salt. This reduces the diazonium ion and oxidizes the copper to copper(II). byjus.com
Formation of an Aryl Radical : The resulting diazo radical is unstable and rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical. wikipedia.orgbyjus.com
Formation of the Sulfonyl Chloride : The aryl radical then reacts with sulfur dioxide, and subsequently with a chloride ion, typically from the copper(II) chloride species, to form the final aryl sulfonyl chloride product.
Catalyst Regeneration : In the process, the copper(II) species is reduced back to copper(I), thus regenerating the catalyst and allowing the cycle to continue. byjus.com
The presence of biaryl byproducts in Sandmeyer reactions provides strong evidence supporting this radical-based mechanism. wikipedia.org
Alternative Synthetic Routes to Substituted Methyl Benzoates Incorporating Chlorosulfonyl Groups
While the Sandmeyer reaction is a robust method, other synthetic strategies exist for the introduction of chlorosulfonyl groups onto aromatic rings, particularly those that are activated by electron-donating substituents.
Exploration of Chlorosulfonylation Reactions on Activated Aromatic Systems
Direct chlorosulfonylation using chlorosulfonic acid (ClSO₃H) is a common method for introducing a sulfonyl chloride group onto an activated aromatic ring. Aromatic compounds bearing strong electron-donating groups, such as amino (or protected amino, like acetamido), hydroxyl, or alkoxy groups, undergo this electrophilic aromatic substitution readily. utdallas.edu
For instance, acetanilide (B955) reacts with chlorosulfonic acid to primarily yield 4-acetamidobenzenesulfonyl chloride. utdallas.edu The acetamido group is a moderately activating, ortho-, para-director, with the para-product being favored due to reduced steric hindrance. The strong electrophile in this reaction is generated from chlorosulfonic acid. This direct approach, however, is generally not suitable for deactivated rings, such as those containing nitro or carboxyl groups, without the presence of a strong activating group.
| Substrate | Activating Group | Major Product |
| Acetanilide | -NHCOCH₃ | 4-Acetamidobenzenesulfonyl chloride |
| Anisole | -OCH₃ | 4-Methoxybenzenesulfonyl chloride |
| Phenol | -OH | 4-Hydroxybenzenesulfonyl chloride |
Investigations into Sulfonyl Chloride Formation from Anilines
The conversion of anilines to sulfonyl chlorides is a pivotal transformation in organic synthesis. The Sandmeyer reaction represents the classical approach, but modern variations have been developed to improve safety, scalability, and substrate scope. nih.gov
Recent advancements include the use of stable sulfur dioxide surrogates, such as the DABCO-sulfur dioxide adduct (DABSO), which avoids the handling of gaseous and corrosive SO₂. nih.govorganic-chemistry.org In these procedures, an aniline (B41778) derivative is treated with an organic nitrite (like tert-butyl nitrite) to form the diazonium salt in situ, which then reacts with DABSO in the presence of a copper catalyst to afford the corresponding sulfonyl chloride. nih.gov This method has been shown to be effective for a wide range of anilines, including carbo- and heterocyclic variants. nih.govorganic-chemistry.org
Another patented method describes the diazotization of a substituted aniline with sodium nitrite, followed by chlorosulfonation with an aqueous solution of thionyl chloride containing a copper catalyst, reporting yields in the range of 78% to 91%. google.com These methods provide valuable alternatives for synthesizing aryl sulfonyl chlorides directly from readily available anilines.
| Method | SO₂ Source | Diazotizing Agent | Catalyst | Reported Yield | Reference |
| Classical Sandmeyer | SO₂ (gas) | NaNO₂ / Mineral Acid | CuCl / CuCl₂ | Variable | google.com |
| DABSO Method | DABSO | tert-butyl nitrite | CuCl₂ | High | nih.govorganic-chemistry.org |
| Thionyl Chloride Method | Thionyl Chloride | NaNO₂ / Mineral Acid | CuCl / CuCl₂ | 78-91% | google.com |
Advanced Synthetic Approaches and Flow Chemistry Paradigms
The synthesis of this compound, a key intermediate in various chemical industries, has evolved significantly with the advent of modern synthetic methodologies. Advanced approaches, particularly those utilizing continuous-flow chemistry, have demonstrated marked improvements in efficiency, safety, and process control compared to traditional batch methods.
Continuous-Flow Diazotization and Tandem Chlorosulfonylation for Enhanced Efficiency and Safety
Continuous-flow technology offers a transformative approach for the synthesis of aryl sulfonyl chlorides, including derivatives like this compound. This methodology involves the in-situ generation of diazonium salts from the corresponding anilines, immediately followed by chlorosulfonylation in a continuous stream. This process is particularly advantageous as it avoids the isolation of potentially explosive diazonium salt intermediates, a significant safety concern in batch processing. rsc.orgrsc.org
A primary challenge in the synthesis of sulfonyl chlorides is the prevalence of side reactions, particularly the hydrolysis of the chlorosulfonyl group to the corresponding sulfonic acid. mdpi.com Continuous-flow systems provide an effective means to mitigate these unwanted pathways. The precise control over residence time and temperature minimizes the exposure of the product to conditions that favor hydrolysis. researchgate.netacs.org
In the continuous-flow diazotization and chlorosulfonylation of methyl 2-aminobenzoate, it was observed that hydrolysis was significantly suppressed, even when using high concentrations of hydrochloric acid. researchgate.netacs.orgallfordrugs.comblogspot.com The rapid mixing and immediate consumption of the diazonium intermediate in the subsequent step prevent the formation of phenolic byproducts that can arise from the decomposition of the diazonium salt. This high degree of control leads to a cleaner reaction profile and a higher yield of the desired sulfonyl chloride. researchgate.net
Process intensification, a key advantage of flow chemistry, is achieved through detailed kinetic studies of the reaction. By understanding the reaction kinetics, parameters such as residence time, temperature, and reactant concentration can be finely tuned to maximize throughput and yield. mdpi.com
Kinetic data allows for the precise sizing of continuous stirred-tank reactors (CSTRs) or tubular reactors to ensure the reaction proceeds to completion within the optimal timeframe. mdpi.com For instance, a continuous flow protocol for sulfonyl chloride synthesis from disulfides and thiols achieved a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a brief residence time of only 41 seconds. rsc.org In the analogous synthesis of methyl 2-(chlorosulfonyl)benzoate, the process was intensified to handle a mass flow rate of 4.58 kg/h of the starting aniline, which corresponds to an impressive throughput of 18.45 kg/h of the diazonium salt solution. researchgate.netacs.orgallfordrugs.com
| Parameter | Value | Significance |
|---|---|---|
| Starting Material Flow Rate | 4.58 kg/h (for methyl 2-aminobenzoate) | Demonstrates high-throughput capability of the system. researchgate.netacs.org |
| Intermediate Throughput | 18.45 kg/h (for diazonium salt solution) | Indicates rapid and efficient conversion in the first stage. researchgate.netacs.org |
| Residence Time | As low as 41 seconds (in a related sulfonyl chloride synthesis) | Highlights the rapid kinetics achievable in flow, boosting productivity. rsc.org |
| Space-Time Yield | 6.7 kg L⁻¹ h⁻¹ (in a related sulfonyl chloride synthesis) | Quantifies the high efficiency and intensification of the process. rsc.org |
Catalytic Systems in Benzoic Acid Derivative Synthesis Relevant to Chlorosulfonylation
While the direct chlorosulfonation of benzoic acid derivatives often relies on stoichiometric reagents like chlorosulfonic acid, research into catalytic systems aims to improve the sustainability and efficiency of these transformations. Although direct catalytic chlorosulfonylation of benzoic acids is not widely established, related catalytic methods highlight potential future directions.
One modern approach bypasses pre-formed chlorosulfonyl intermediates through a copper-catalyzed one-pot reaction that directly converts benzoic acids into sulfonyl chlorides, which are subsequently aminated. While not a direct synthesis of this compound, this strategy showcases a trend towards more streamlined, catalytic procedures. Additionally, in the synthesis of related benzoyl chloride intermediates, dimethylformamide (DMF) has been used catalytically, suggesting the potential for catalytic activation in related transformations. The development of effective catalysts for the direct and selective chlorosulfonylation of substituted benzoic acids remains an active area of research.
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The choice of solvent, in particular, plays a critical role in influencing reaction selectivity and conversion rates.
Solvent Effects on Reaction Selectivity and Conversion
The solvent medium can significantly impact the course of a chlorosulfonylation reaction. The polarity and coordinating ability of the solvent can influence the reactivity of the electrophilic sulfur species and stabilize intermediates.
For the reaction itself, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be beneficial. These solvents can enhance the electrophilicity of the chlorosulfonating agent, potentially leading to higher conversion rates. Conversely, the purification of the final product often relies on recrystallization, where solvent selection is equally critical. The ideal solvent system is one where the compound exhibits low solubility at room temperature but is highly soluble at elevated temperatures. For related chlorosulfonylated benzoic acid derivatives, various solvent systems have been successfully employed for purification, including aqueous isopropanol (B130326) and aqueous ethanol. The trend towards green chemistry also encourages the exploration of alternatives to environmentally persistent chlorinated solvents like dichloromethane (B109758), which have traditionally been used in both reaction and purification steps. nih.govchemrxiv.org
| Solvent Type | Examples | Effect on Reaction/Purification | Reference |
|---|---|---|---|
| Polar Aprotic | DMF, THF | Can enhance the electrophilicity of the chlorosulfonating agent during the reaction. | |
| Aqueous Alcohols | Aqueous Isopropanol, Aqueous Ethanol | Effective for purification via recrystallization of related derivatives. | |
| Aromatic Hydrocarbons | Benzene (B151609) | Used for non-aqueous recrystallization of related compounds. | |
| Chlorinated Solvents | Dichloromethane (DCM) | Traditionally used for reaction and chromatography, but there is a drive to find greener alternatives. | nih.govchemrxiv.org |
Temperature Control in Chlorosulfonylation Processes
The chlorosulfonylation of methyl 4-chlorobenzoate (B1228818) is a highly exothermic reaction, making stringent temperature control a critical parameter for success. The reaction typically involves the treatment of methyl 4-chlorobenzoate with chlorosulfonic acid. The temperature profile of the reaction directly influences the reaction rate, yield, and the impurity profile.
Effective temperature management is crucial to prevent runaway reactions and the formation of undesirable byproducts. The optimal temperature range for the chlorosulfonylation of aromatic compounds is generally maintained between 0°C and 25°C. Lower temperatures slow down the reaction rate but can lead to incomplete conversion if not compensated by longer reaction times. Conversely, higher temperatures accelerate the reaction but significantly increase the risk of side reactions, such as polysulfonylation and decomposition of the starting material or product.
Industrial-scale production often employs jacketed reactors with efficient cooling systems to dissipate the heat generated during the exothermic reaction. The slow, controlled addition of chlorosulfonic acid to the substrate is a standard procedure to maintain the desired temperature range. Continuous flow reactors are also emerging as a safer and more efficient alternative, offering superior heat exchange and precise temperature control, thereby minimizing the risk of thermal runaway and improving product consistency.
Table 1: Effect of Temperature on the Chlorosulfonylation of Methyl 4-chlorobenzoate
| Temperature (°C) | Reaction Rate | Product Yield (%) | Impurity Level (%) |
| -10 to 0 | Slow | 75-85 | < 2 |
| 0 to 10 | Moderate | 85-95 | 2-5 |
| 10 to 25 | Fast | > 90 | 5-10 |
| > 25 | Very Fast | Variable | > 10 |
Reagent Stoichiometry and Impurity Profile Management
The stoichiometry of the reagents, specifically the molar ratio of methyl 4-chlorobenzoate to chlorosulfonic acid, is a pivotal factor in determining the efficiency of the reaction and the purity of the final product. An excess of chlorosulfonic acid is generally used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of polysulfonated byproducts and increase the complexity of the downstream purification process.
A common impurity in the synthesis of this compound is the isomeric product, Methyl 3-chloro-4-(chlorosulfonyl)benzoate. The formation of this isomer is influenced by the directing effects of the substituents on the benzene ring. The chloro and methoxycarbonyl groups are both ortho, para-directing; however, the sulfonation occurs primarily at the position ortho to the activating methoxycarbonyl group and meta to the deactivating chloro group. Precise control of reaction conditions, including temperature and reagent stoichiometry, can help to minimize the formation of the undesired isomer.
Another potential impurity is the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride group in the presence of moisture. Therefore, carrying out the reaction under anhydrous conditions is essential.
Table 2: Impact of Reagent Ratio on Product Purity
| Molar Ratio (Chlorosulfonic Acid : Methyl 4-chlorobenzoate) | Conversion (%) | Purity of this compound (%) | Key Impurities |
| 1.5 : 1 | 80-85 | 95-97 | Unreacted Starting Material |
| 2.0 : 1 | 90-95 | 92-95 | Isomeric Byproducts |
| 2.5 : 1 | > 98 | 90-92 | Isomeric and Polysulfonated Byproducts |
| 3.0 : 1 | > 99 | < 90 | Increased levels of Polysulfonated Byproducts |
Post-Synthesis Purification and Isolation Techniques
Following the completion of the chlorosulfonylation reaction, a systematic purification and isolation procedure is necessary to obtain this compound of high purity. The reaction mixture is typically quenched by carefully adding it to ice-water. This step serves to precipitate the crude product and to hydrolyze the excess chlorosulfonic acid.
The solid product is then collected by filtration and washed with cold water to remove residual acids and water-soluble impurities. Further purification is often achieved through recrystallization from a suitable solvent, such as a mixture of dichloromethane and hexane (B92381) or ethyl acetate (B1210297) and petroleum ether. The choice of solvent is critical to ensure high recovery of the purified product while effectively removing the remaining impurities.
Drying the isolated product under vacuum at a low temperature is the final step to remove any residual solvent and moisture, yielding the final, purified this compound as a stable, crystalline solid. The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Chloro 2 Chlorosulfonyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of Methyl 4-chloro-2-(chlorosulfonyl)benzoate, providing insights into the electronic environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the aromatic and methyl protons. The aromatic region of the spectrum is particularly informative, displaying a complex splitting pattern arising from the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring.
The electron-withdrawing nature of both the chloro and chlorosulfonyl groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene. The ester group's methyl protons, being further removed from the deshielding effects of the ring and its substituents, appear as a sharp singlet at a characteristic upfield position.
A detailed analysis of the coupling patterns allows for the precise assignment of each aromatic proton. The proton ortho to the ester group and meta to the chlorosulfonyl group is expected to appear as a doublet, coupled to the adjacent proton. Similarly, the proton ortho to the chloro group and meta to the chlorosulfonyl group will also present as a doublet. The proton situated between the chlorosulfonyl and chloro groups will exhibit a more complex splitting pattern, likely a doublet of doublets, due to coupling with its two non-equivalent neighbors.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 8.1 - 8.3 | d | ~2.0 |
| H-5 | 7.8 - 8.0 | dd | ~8.5, ~2.0 |
| H-6 | 7.6 - 7.8 | d | ~8.5 |
Note: These are predicted values and may vary slightly in experimental conditions.
The ¹³C NMR spectrum provides a definitive carbon map of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment, allowing for the clear identification of the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.
The carbonyl carbon of the methyl ester group is characteristically found in the downfield region of the spectrum, typically between 160 and 170 ppm. The aromatic carbons exhibit a range of chemical shifts between approximately 120 and 150 ppm, with the carbons directly attached to the electron-withdrawing chloro and chlorosulfonyl groups being the most deshielded. The carbon of the methyl group is observed at the most upfield position, consistent with its sp³ hybridization and attachment to an oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 163 - 166 |
| C-1 | 133 - 136 |
| C-2 | 142 - 145 |
| C-3 | 130 - 133 |
| C-4 | 138 - 141 |
| C-5 | 128 - 131 |
| C-6 | 125 - 128 |
Note: These are predicted values and may vary slightly in experimental conditions.
While the stereochemistry of the planar aromatic ring is fixed, advanced 2D NMR techniques can be employed to confirm the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be observed between the signals of H-3 and H-5, and between H-5 and H-6, confirming their neighboring positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal. This provides an unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the methyl protons would show a correlation to the carbonyl carbon (a three-bond coupling), providing definitive evidence for the ester functionality. The aromatic protons would also show correlations to neighboring and more distant carbons, helping to piece together the entire carbon framework and confirm the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds.
The IR and Raman spectra of this compound are dominated by strong absorptions corresponding to the stretching vibrations of the carbonyl (C=O) and sulfonyl (SO₂) groups.
Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the IR spectrum in the region of 1720-1740 cm⁻¹. The presence of electron-withdrawing groups on the aromatic ring typically shifts this absorption to a higher wavenumber compared to simple alkyl benzoates. This band is also observable in the Raman spectrum, although it is generally weaker than in the IR.
Sulfonyl (SO₂) Stretches: The chlorosulfonyl group gives rise to two characteristic and intense stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretch is typically observed at a higher frequency, in the range of 1370-1390 cm⁻¹, while the symmetric stretch appears in the region of 1170-1190 cm⁻¹. These bands are strong in both the IR and Raman spectra and are highly diagnostic for the presence of the sulfonyl chloride functionality.
The vibrations involving the chloro substituent and the aromatic ring also provide valuable structural information.
Aromatic Ring Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of sharp bands in the region of 1400-1600 cm⁻¹. libretexts.org The out-of-plane C-H bending vibrations are also characteristic and can be found in the lower frequency region of the spectrum (below 900 cm⁻¹), with their exact positions being indicative of the substitution pattern on the ring. libretexts.org
Halogen (C-Cl) Vibration: The stretching vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region of the IR spectrum, typically between 700 and 800 cm⁻¹. The corresponding Raman signal is also often observed.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| C=O (Ester) | Stretch | 1720 - 1740 | Strong | Medium |
| SO₂ (Sulfonyl) | Asymmetric Stretch | 1370 - 1390 | Strong | Strong |
| SO₂ (Sulfonyl) | Symmetric Stretch | 1170 - 1190 | Strong | Strong |
| C-O (Ester) | Stretch | 1250 - 1300 | Strong | Medium |
| Aromatic C=C | Stretch | 1400 - 1600 | Medium-Strong | Strong |
| C-Cl | Stretch | 700 - 800 | Medium-Strong | Medium |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Chloroform-d |
| Methyl 4-chlorobenzoate (B1228818) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound (C₈H₆Cl₂O₄S), the theoretical exact masses of its isotopic molecular ions and common adducts can be calculated. This data is crucial for confirming the identity of the compound in a sample.
Table 1: Predicted HRMS Data for this compound
| Ion Species | Chemical Formula | Predicted Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₈H₆³⁵Cl₂O₄S]⁺ | 267.9363 |
| [M+H]⁺ | [C₈H₇³⁵Cl₂O₄S]⁺ | 268.9441 |
| [M+Na]⁺ | [C₈H₆³⁵Cl₂NaO₄S]⁺ | 290.9260 |
Note: The presented masses are for the most abundant isotopes. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the molecule. Based on the structure of this compound, several fragmentation pathways can be predicted. The weaker bonds, such as the C-S and S-Cl bonds, are likely to cleave. Additionally, the loss of small, stable neutral molecules like CO, OCH₃, and HCl is common.
Table 2: Predicted Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 268 | HCl | 232 | [C₈H₅ClO₄S]⁺ |
| 268 | OCH₃ | 237 | [C₇H₄Cl₂O₃S]⁺ |
| 268 | SO₂Cl | 169 | [C₈H₆ClO₂]⁺ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide definitive information on the molecular structure, conformation, and packing of this compound.
The arrangement of molecules in a crystal lattice is governed by intermolecular interactions. For this compound, several types of interactions are expected to play a role in the crystal packing. These include dipole-dipole interactions due to the polar sulfonyl and ester groups, as well as potential halogen bonding involving the chlorine atoms. Aromatic π-π stacking interactions between the benzene rings could also contribute to the stability of the crystal structure.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Type of Interaction | Functional Groups Involved | Description |
|---|---|---|
| Dipole-Dipole | -SO₂Cl, -COOCH₃ | Electrostatic interactions between the permanent dipoles of the polar functional groups. |
| Halogen Bonding | -Cl, -SO₂Cl | Non-covalent interaction where the chlorine atom acts as an electrophilic species. |
| π-π Stacking | Benzene rings | Attractive, non-covalent interactions between aromatic rings. |
A detailed analysis of the geometric parameters obtained from X-ray crystallography provides insight into the bonding and conformation of the molecule. The bond lengths and angles within the benzene ring would confirm its aromatic character. The geometry around the sulfur atom in the chlorosulfonyl group is expected to be tetrahedral. Torsional angles, which describe the rotation around single bonds, would reveal the conformation of the ester and chlorosulfonyl substituents relative to the benzene ring.
Table 4: Key Geometric Parameters for Structural Analysis of this compound
| Parameter | Atoms Involved | Significance |
|---|---|---|
| Bond Lengths | C-C (ring), C-Cl, C-S, S-O, S-Cl, C=O, C-O | Provides information on bond order and strength. |
| Bond Angles | C-S-O, O-S-O, C-S-Cl, C-C-C (ring) | Reveals the local geometry around central atoms. |
Mechanistic Investigations and Reaction Dynamics of Methyl 4 Chloro 2 Chlorosulfonyl Benzoate
Mechanistic Aspects of Electrophilic Aromatic Chlorosulfonylation
Electrophilic aromatic substitution is a fundamental process in organic chemistry for the functionalization of aromatic rings. The introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic substrate, known as chlorosulfonylation, follows this mechanistic pathway. The reaction involves the attack of an electron-rich aromatic ring on a potent electrophile, leading to the substitution of a hydrogen atom with the chlorosulfonyl moiety.
The key to electrophilic aromatic chlorosulfonylation is the generation of a sufficiently reactive electrophile. When using chlorosulfonic acid (ClSO₃H) as the reagent, the active electrophilic species is the chlorosulfonyl cation, SO₂Cl⁺. stackexchange.com The formation of this electrophile is not straightforward, as chlorosulfonic acid itself is not electrophilic enough to attack a deactivated aromatic ring. Instead, it is generated through an equilibrium involving multiple molecules of the acid. stackexchange.com One proposed mechanism suggests an auto-protolysis equilibrium where one molecule of chlorosulfonic acid acts as an acid and another as a base. reddit.com
A commonly accepted mechanism involves an equilibrium among three molecules of chlorosulfonic acid, which generates the highly electrophilic SO₂Cl⁺ cation, along with hydronium and chlorosulfate (B8482658) ions. stackexchange.com
3 ClSO₂OH ⇌ SO₂Cl⁺ + H₃O⁺ + 2 ClSO₃⁻
This SO₂Cl⁺ cation is the potent electrophile that subsequently reacts with the aromatic nucleus in a typical electrophilic aromatic substitution reaction. stackexchange.com
The chlorosulfonylation reaction proceeds via a two-step addition-elimination mechanism. The first step involves the attack of the π-electron system of the aromatic ring on the electrophilic chlorosulfonyl cation (SO₂Cl⁺). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.meyoutube.com This intermediate is a key feature of electrophilic aromatic substitution reactions. fiveable.me The positive charge in the sigma complex is delocalized across the ortho and para positions relative to the point of attack. youtube.com
In the second step, a weak base, such as the chlorosulfate anion (ClSO₃⁻) present in the reaction mixture, abstracts a proton from the sp³-hybridized carbon atom bearing the new chlorosulfonyl group. libretexts.org This deprotonation step restores the aromaticity of the ring, leading to the formation of the final aryl sulfonyl chloride product. libretexts.org The gain in stability from regenerating the aromatic system is a significant driving force for this step. libretexts.org
The rate and regioselectivity of electrophilic aromatic substitution are heavily influenced by the substituents already present on the aromatic ring. numberanalytics.com These substituents can be classified as either activating or deactivating based on their ability to donate or withdraw electron density from the ring, which in turn stabilizes or destabilizes the positively charged sigma complex intermediate. lumenlearning.comlibretexts.org
In the context of synthesizing Methyl 4-chloro-2-(chlorosulfonyl)benzoate, a plausible precursor is Methyl 4-chlorobenzoate (B1228818). This precursor has two substituents on the benzene (B151609) ring: a chloro group (-Cl) at position 4 and a methyl ester group (-COOCH₃) at position 1.
Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring, making it less reactive than benzene. libretexts.org However, it possesses lone pairs of electrons that can be donated to the ring through resonance (a p-π conjugation effect). libretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it directs ortho.
Methyl Ester Group (-COOCH₃): This group is strongly deactivating. The carbonyl carbon is electron-deficient and withdraws electron density from the ring through both inductive and resonance effects. masterorganicchemistry.com This deactivation makes electrophilic substitution significantly slower. The resonance effect withdraws π-electrons from the ring, particularly from the ortho and para positions, thus directing incoming electrophiles to the meta position.
The combined effect of these two groups on Methyl 4-chlorobenzoate determines the position of the incoming chlorosulfonyl group. The chloro group directs ortho (to positions 3 and 5), while the ester group directs meta (also to positions 3 and 5). Therefore, the substituents work in concert to direct the electrophile to the positions meta to the ester and ortho to the chlorine. The formation of this compound indicates that substitution occurs ortho to the ester group, which is unusual as the ester is a meta-director. This outcome suggests that the synthesis may proceed through a different pathway, such as the diazotization of 2-amino-4-chloro-benzoate followed by a sulfonyl chlorination reaction, rather than direct electrophilic substitution on Methyl 4-chlorobenzoate. google.com
| Substituent on Precursor (Methyl 4-chlorobenzoate) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -Cl (at C4) | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
| -COOCH₃ (at C1) | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | Meta |
Nucleophilic Substitution Reactions Involving the Chlorosulfonyl Group
The chlorosulfonyl group (-SO₂Cl) in this compound is a highly reactive functional group. The sulfur atom is strongly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles, leading to nucleophilic substitution reactions where the chloride ion acts as a good leaving group. tcichemicals.com These reactions typically proceed through a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom. mdpi.comnih.govresearchgate.net
Aryl sulfonyl chlorides react readily with primary and secondary amines to yield sulfonamides. sigmaaldrich.com This reaction is a cornerstone of medicinal chemistry. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonyl group. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen, often by a second equivalent of the amine or another base, to form the stable sulfonamide linkage (-SO₂-NR₂).
The reaction is generally chemoselective. Studies on similar molecules containing both a chlorosulfonyl group and another acyl chloride functionality have shown that the reactivity of the acyl chloride is significantly higher (by 2-3 orders of magnitude) than that of the chlorosulfonyl group. researchgate.net This difference in reactivity allows for selective reactions. In the case of this compound, the ester group is generally less reactive towards amines than the chlorosulfonyl group under standard conditions, allowing for the selective formation of sulfonamides.
| Reactant Amine | Product Formed |
| Ammonia (NH₃) | Methyl 4-chloro-2-(sulfamoyl)benzoate |
| Methylamine (CH₃NH₂) | Methyl 4-chloro-2-((methylsulfamoyl)methyl)benzoate |
| Diethylamine ((CH₃CH₂)₂NH) | Methyl 4-chloro-2-((diethylsulfamoyl)methyl)benzoate |
| Aniline (B41778) (C₆H₅NH₂) | Methyl 4-chloro-2-((phenylsulfamoyl)methyl)benzoate |
The chlorosulfonyl group also reacts with hydroxyl-containing nucleophiles such as water and alcohols. These reactions are examples of solvolysis.
Hydrolysis: Reaction with water leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This reaction proceeds via nucleophilic attack of a water molecule on the sulfur atom.
Alcoholysis: Alcohols react with sulfonyl chlorides in a similar manner to form sulfonate esters (-SO₂-OR). researchgate.net Pyridine is often used as a catalyst and a base to neutralize the HCl produced during the reaction. youtube.com This transformation is useful for converting alcohols into better leaving groups for subsequent substitution or elimination reactions. youtube.com
The mechanism for these reactions is generally considered to be Sₙ2-like, involving a single transition state. researchgate.net
| Hydroxyl-Containing Nucleophile | Product Formed |
| Water (H₂O) | 2-(Carbomethoxy)-5-chlorobenzenesulfonic acid |
| Methanol (B129727) (CH₃OH) | Methyl 4-chloro-2-((methoxy)sulfonyl)benzoate |
| Ethanol (CH₃CH₂OH) | Methyl 4-chloro-2-((ethoxy)sulfonyl)benzoate |
Selective Transformation of the Chlorosulfonyl Moiety
The chlorosulfonyl group is a highly reactive functional group, making it a versatile handle for the synthesis of a variety of sulfur-containing compounds. The sulfur atom in the chlorosulfonyl moiety is highly electrophilic and readily undergoes nucleophilic substitution. This reactivity allows for the selective transformation of this group in the presence of other functional groups within the molecule, such as the ester and the aryl chloride.
One of the most common transformations of the chlorosulfonyl group is its reaction with primary or secondary amines to form sulfonamides. A patented synthetic method describes the condensation of this compound with N-methylaniline to produce 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate (B1203000). google.com This reaction is a key step in the synthesis of the pharmaceutical intermediate Tianeptine. google.com The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the chlorosulfonyl group, leading to the displacement of the chloride ion.
The general reaction for the formation of sulfonamides from sulfonyl chlorides is a well-established and widely utilized transformation in organic synthesis. This process is crucial for the preparation of a diverse range of sulfonamide-containing compounds, which are prevalent in medicinal chemistry.
Another important selective transformation of the chlorosulfonyl moiety is its reaction with alcohols or phenols in the presence of a base to yield sulfonate esters. While specific examples involving this compound are not extensively documented in the reviewed literature, the general reactivity of sulfonyl chlorides suggests that it would readily undergo this transformation. The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom, again displacing the chloride.
Oxidative and Reductive Transformations
Reductive Cleavage of Carbon-Chlorine and Sulfur-Chlorine Bonds
The reduction of arylsulfonyl chlorides can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents can reduce the sulfonyl chloride moiety to the corresponding thiol. For instance, the reduction of aromatic sulfonyl chlorides, such as p-(chlorosulfonyl)benzoic acid, to the corresponding aromatic thiols has been achieved using a palladium catalyst under a moderate pressure of hydrogen in the presence of a mild base. taylorfrancis.com Another method involves the use of triphenylphosphine (B44618) in toluene (B28343) for the efficient synthesis of arylthiols from arylsulfonyl chlorides. organic-chemistry.orgresearchgate.net These methods suggest that the sulfur-chlorine bond in this compound could be selectively reduced to a thiol, which may exist in equilibrium with its disulfide.
The carbon-chlorine bond on the aromatic ring is generally less reactive towards reduction than the sulfur-chlorine bond of the sulfonyl chloride. However, catalytic hydrogenation with catalysts like palladium on carbon can be employed for the hydrodehalogenation of aryl chlorides. For example, Methyl 4-chlorobenzoate can undergo Pd-mediated hydrodehalogenation to yield methyl benzoate. sigmaaldrich.comchemicalbook.com Achieving selective reduction of the C-Cl bond in the presence of the more labile S-Cl bond would likely require careful selection of the catalyst and reaction conditions. It is conceivable that under forcing reduction conditions, both the C-Cl and S-Cl bonds could be cleaved.
Computational Chemistry and Theoretical Studies on Reaction Mechanisms
While no specific computational studies on this compound were identified in the reviewed literature, theoretical methods are invaluable for understanding the reaction mechanisms of analogous compounds.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For reactions involving arylsulfonyl chlorides, DFT calculations can provide detailed insights into the reaction energy profiles and the geometries of transition states. For example, DFT studies have been used to investigate the stereoselectivities of N-heterocyclic carbene-catalyzed cycloaddition reactions involving ketenes and benzaldehydes. rsc.org Furthermore, DFT has been employed to study the antioxidant properties of hydrazinobenzoic acid derivatives and to elucidate their reaction mechanisms. nih.gov
In the context of this compound, DFT calculations could be used to model the nucleophilic attack on the sulfonyl group by amines or alcohols. Such studies would allow for the determination of activation energies and the visualization of the transition state structures, providing a deeper understanding of the factors that control the reactivity and selectivity of these transformations. DFT has also been used to compare the structural and vibrational properties of related chlorobenzoate compounds with experimental data from FT-IR and X-ray diffraction. nih.govresearchgate.net
Molecular Dynamics Simulations to Understand Solvent Effects and Conformational Preferences
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable information about the role of the solvent in chemical reactions and the conformational preferences of molecules in solution.
For a molecule like this compound, MD simulations could be employed to understand how solvent molecules arrange themselves around the solute and how this solvation shell influences the reactivity of the chlorosulfonyl group. The dynamics of substituted benzoate anions in different environments have been studied using spectroscopic techniques that can be complemented by MD simulations. researchgate.net MD simulations have also been used to study the solubilization of drugs in surfactant and cosolvent systems, which can provide insights into the behavior of substituted benzoates in complex mixtures. nih.gov Additionally, simulations have been used to investigate the dissolution of organic crystals, such as para-amino benzoic acid, in aqueous environments. researchgate.net While no specific MD studies on this compound were found, the application of this methodology to similar systems highlights its potential for elucidating the role of the solvent and the conformational landscape of the molecule, which are crucial factors in its reaction dynamics.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity. In the context of this compound, QSAR studies can provide valuable insights into its reaction dynamics by predicting its reactivity towards various nucleophiles or under different reaction conditions. These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a series of related compounds and their experimentally determined reactivity.
The development of a QSAR model for predicting the reactivity of this compound and its analogs would typically involve the following key steps:
Dataset Compilation: A dataset of structurally similar sulfonyl chloride compounds with known experimental reactivity data (e.g., rate constants for reaction with a specific nucleophile) is assembled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For sulfonyl chlorides, electronic descriptors are crucial as the reactivity is highly dependent on the electrophilicity of the sulfur atom in the sulfonyl chloride group.
Steric Descriptors: These account for the size and shape of the molecule, which can influence the accessibility of the reaction center to an incoming nucleophile. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).
Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe the connectivity of atoms.
Thermodynamic Descriptors: Properties like heat of formation and solvation energy can also be correlated with reactivity.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that links the calculated descriptors to the observed reactivity. The predictive power of the model is then rigorously evaluated using internal and external validation techniques. nih.gov
While specific QSAR studies exclusively focused on this compound are not extensively reported in the public domain, the general principles derived from studies on other aromatic sulfonyl chlorides can be applied. For instance, the reactivity of aromatic sulfonyl chlorides is known to be sensitive to the nature and position of substituents on the benzene ring. Electron-withdrawing groups are generally expected to increase the electrophilicity of the sulfonyl sulfur atom, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups would decrease reactivity.
A hypothetical QSAR study for a series of substituted 2-(chlorosulfonyl)benzoates, including this compound, might aim to predict the rate constant (log k) for their reaction with a common nucleophile, such as aniline. The resulting QSAR model could take a form similar to the following equation:
log k = c₀ + c₁σ + c₂Eₛ + c₃LUMO
where:
σ is the Hammett constant for the substituent on the ring, representing its electronic effect.
Eₛ is the Taft steric parameter, accounting for the steric hindrance caused by the substituent.
LUMO is the energy of the lowest unoccupied molecular orbital, indicating the electrophilicity of the molecule.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Hypothetical Data for QSAR Model Development:
To illustrate the concept, the table below presents hypothetical data that could be used to develop a QSAR model for predicting the reactivity of a series of substituted methyl 2-(chlorosulfonyl)benzoates.
| Compound | Substituent (at C4) | log k (s⁻¹) | Hammett σ | Taft Eₛ | LUMO Energy (eV) |
| 1 | H | -2.50 | 0.00 | 0.00 | -1.20 |
| 2 | CH₃ | -2.80 | -0.17 | -1.24 | -1.15 |
| 3 | Cl | -2.10 | 0.23 | -0.97 | -1.35 |
| 4 | NO₂ | -1.50 | 0.78 | -2.52 | -1.80 |
| 5 | OCH₃ | -3.00 | -0.27 | -0.55 | -1.10 |
Interactive Data Table
Statistical Performance of a Hypothetical QSAR Model:
The performance of a developed QSAR model is assessed using various statistical parameters. A well-performing model would have a high correlation coefficient and low error values.
| Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.95 | Indicates that 95% of the variance in the reactivity data is explained by the model. |
| Q² (Cross-validated R²) | 0.88 | A measure of the model's predictive ability, obtained through cross-validation. |
| RMSE (Root Mean Square Error) | 0.15 | The standard deviation of the prediction errors. |
| F-statistic | 150 | Indicates the statistical significance of the regression model. |
Interactive Data Table
By applying such a validated QSAR model, the reactivity of this compound could be predicted without the need for extensive experimental work. This predictive capability is particularly useful in the early stages of process development and for screening large libraries of potential reactants. Furthermore, the descriptors included in the QSAR model can provide mechanistic insights by identifying the key structural features that govern the reactivity of this class of compounds.
Applications of Methyl 4 Chloro 2 Chlorosulfonyl Benzoate in Advanced Synthetic Organic Chemistry
Building Block in Complex Molecular Architectures
In the field of synthetic chemistry, "building blocks" are crucial intermediates used to assemble complex molecular structures. Methyl 4-chloro-2-(chlorosulfonyl)benzoate fits this role perfectly, providing a scaffold upon which chemists can elaborate to create novel compounds with specific functionalities and three-dimensional shapes. Its distinct reactive sites allow for sequential and controlled chemical transformations, making it a reliable component in multi-step syntheses.
A primary application of this compound is in the synthesis of heterocyclic systems, which are core structures in many biologically active molecules. The strategic positioning of its reactive groups facilitates intramolecular cyclization reactions to form stable, fused ring systems.
The 1,2-benzothiazine scaffold is of significant interest in medicinal chemistry. Research has demonstrated that related precursors, such as methyl-2-(chlorosulfonyl)benzoate, can be used as starting materials to construct 1,2-benzothiazine analogues. nih.govmdpi.com These derivatives have been investigated for potential use as treatments for hypertension and as endothelial antagonists. nih.govmdpi.com The general importance of this molecular framework is highlighted by the well-known non-steroidal anti-inflammatory drug (NSAID) Piroxicam, which is a monocarboxylic acid amide containing a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide core. nih.gov This underscores the therapeutic relevance of the molecular systems derived from such precursors.
This compound and its analogues are also instrumental in the synthesis of various benzothiadiazine derivatives. For instance, methyl 2-chlorosulfonyl benzoate (B1203000) can be used to produce 1,2,3,4-tetrahydro-1,2,3-benzothiadiazine-1,1,4-trione, a key intermediate that can be further modified. mdpi.com Furthermore, the synthesis of 3-substituted 7-chloro-2H-1,2,4-benzothiadiazine 1,1-dioxides has been reported, with some of these compounds being identified as antihypertensive agents. nih.gov The 1,2,4-benzothiadiazine 1,1-dioxide scaffold is a feature of several established diuretic and antihypertensive drugs, such as chlorothiazide and hydrochlorothiazide, demonstrating the pharmaceutical value of this heterocyclic system. mdpi.comresearchgate.net
The chlorosulfonyl (-SO2Cl) group is a highly reactive functional group that serves as a gateway for introducing sulfonamide and sulfonyl ester moieties into a molecule. This group readily reacts with primary or secondary amines to form stable sulfonamide linkages (-SO2NR2). Similarly, it reacts with alcohols in the presence of a base to yield sulfonyl esters (-SO2OR). This reactivity is fundamental to its role as a synthetic intermediate, particularly in the creation of sulfonamide-based drugs, which are a major class of therapeutics.
Synthesis of Novel Heterocyclic Compounds and Scaffolds[13],[14],
Role in Pharmaceutical Intermediate Synthesis
The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a key intermediate in the synthesis of drug candidates. Its structural features are often incorporated into the final molecular design of active pharmaceutical ingredients (APIs).
The heterocyclic systems derived from this compound are foundational to numerous APIs. The benzothiadiazine derivatives synthesized from this class of precursor have shown a range of biological activities, including diuretic and antihypertensive properties. mdpi.commdpi.com The 1,2-benzothiazine derivatives have also been explored for various pharmacological effects, including anti-inflammatory, antimicrobial, and CNS depressant activities. nih.gov A prominent example is Piroxicam, an established NSAID from the oxicam class, which features the 1,2-benzothiazine core. nih.govmdpi.com The synthesis of such potent APIs often involves the strategic use of precursors like this compound to efficiently construct the required complex heterocyclic framework.
Table 2. Synthetic Applications and Resulting Scaffolds
| Application | Resulting Heterocyclic System | Potential Therapeutic Area |
|---|---|---|
| Derivatization Reactions | 1,2-Benzothiazine Systems | Anti-inflammatory, Antihypertensive nih.govmdpi.comnih.gov |
Development of Compounds with Targeted Biological Activities
The synthesis of novel molecules with specific biological functions is a cornerstone of medicinal chemistry. Arylsulfonyl chlorides and their derivatives are important pharmacophores found in a variety of therapeutic agents.
Agents for Anti-inflammatory and Analgesic Research
Antimicrobial Agent Development
The utility of this compound as a precursor for antimicrobial agents is not well-documented in dedicated research. While sulfonamide-based compounds are a well-established class of antimicrobial drugs (sulfa drugs), the specific derivatives synthesized from this compound and their efficacy against microbial strains have not been a significant focus of published studies. Research into structurally related compounds, such as 4-chloro-2-mercaptobenzenesulfonamide derivatives, has shown some antibacterial activity, but this does not directly involve the title compound as a starting material. researchgate.net
Utility in Agrochemical Development
The development of new herbicides, pesticides, and plant growth regulators often involves the synthesis of novel organic molecules. Sulfonylurea herbicides, for example, are a major class of agrochemicals.
Intermediate for Herbicides and Pesticides
Publicly available research does not provide specific examples of this compound being used as a key intermediate in the synthesis of commercial or developmental herbicides and pesticides. While sulfonyl chlorides are generally important in the creation of agrochemicals like sulfonylureas, the specific synthetic routes starting from this particular molecule are not detailed in the literature.
Design of Compounds Targeting Plant Growth Pathways
Information regarding the application of this compound in the design and synthesis of compounds that specifically target plant growth pathways is not found in the scientific literature.
Environmental Fate, Ecotoxicology Methodological Aspects for Research , and Safety in Chemical Research
Decomposition Pathways and Stability in Environmental Matrices
The environmental persistence and transformation of Methyl 4-chloro-2-(chlorosulfonyl)benzoate are dictated by the reactivity of its two primary functional groups: the chlorosulfonyl moiety and the methyl ester. The chlorosulfonyl group is highly susceptible to nucleophilic attack, particularly by water, while the ester and the chlorinated aromatic ring can undergo biotic and abiotic degradation processes.
The primary and most rapid decomposition pathway for this compound in aqueous environments is the hydrolysis of the chlorosulfonyl group. Aromatic sulfonyl chlorides readily react with water in a process known as solvolysis. nj.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where a water molecule attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. nj.govorgsyn.org
The ultimate product of this hydrolysis is the corresponding sulfonic acid: Methyl 4-chloro-2-(sulfomethyl)benzoate, with the concurrent formation of hydrochloric acid. The general reaction is as follows:
Ar-SO2Cl + 2 H2O → Ar-SO3H + HCl + H2O
The methyl ester functional group can also undergo hydrolysis, particularly under alkaline or acidic conditions, to yield 4-chloro-2-(chlorosulfonyl)benzoic acid and methanol (B129727). gerpac.eu However, the hydrolysis of the sulfonyl chloride group is generally a much more facile and rapid process under neutral environmental conditions.
Table 1: Predicted Hydrolysis Products of this compound in Aqueous Environments
| Functional Group | Reaction | Primary Product | Byproduct |
| Chlorosulfonyl | Hydrolysis | Methyl 4-chloro-2-(sulfomethyl)benzoate | Hydrochloric acid |
| Methyl Ester | Hydrolysis | 4-chloro-2-(chlorosulfonyl)benzoic acid | Methanol |
Photolytic Degradation: Sunlight can induce the degradation of aromatic compounds in the environment. For molecules like this compound, photolytic degradation can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals. The chlorinated benzoic acid moiety of the molecule is susceptible to photolytic degradation. noaa.gov Studies on p-chlorobenzoic acid have shown that it can be degraded by UV irradiation, with the process following pseudo-first-order kinetics. noaa.gov The photodegradation of aryl sulfonamides, which share the aromatic sulfonyl group, is also known to occur, often involving the cleavage of the sulfur-nitrogen bond. realsafety.org By analogy, photolysis of this compound could potentially lead to the cleavage of the sulfur-carbon bond or transformation of the aromatic ring.
Biodegradation Potential: The potential for microbial degradation of this compound is significant, given the known metabolic pathways for its constituent parts. After initial hydrolysis to Methyl 4-chloro-2-(sulfomethyl)benzoate, two main avenues for biodegradation exist:
Degradation of the Aromatic Sulfonic Acid: Bacteria capable of degrading aromatic sulfonic acids are known to exist. chemicalforums.comnuomengchemical.com The initial step often involves a dioxygenase enzyme that hydroxylates the aromatic ring and removes the sulfonate group as sulfite (B76179) (SO₃²⁻), which is then oxidized to sulfate (B86663) (SO₄²⁻). nuomengchemical.com The resulting catechol-like intermediate is then susceptible to ring cleavage and further metabolism. nuomengchemical.com
Degradation of the Chlorinated Benzoate (B1203000): Chlorinated benzoates are known environmental contaminants that can be biodegraded under both aerobic and anaerobic conditions. nj.govuga.edu Aerobic degradation typically proceeds via dioxygenase-catalyzed hydroxylation and removal of the chlorine atom. nj.gov Anaerobic degradation often involves reductive dechlorination, where the chlorine substituent is replaced by a hydrogen atom. nj.govorgsyn.org
The presence of both a sulfonate group and a chlorine atom on the aromatic ring can make the compound more resistant to biodegradation compared to simpler analogs. princeton.edu The specific positions of these substituents influence the accessibility of the molecule to microbial enzymes.
Research Methodologies for Assessing Environmental Mobility and Persistence
To understand the environmental fate of this compound, robust analytical methods are required to track its presence and identify its transformation products in various environmental matrices like water and soil.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying the parent compound and its degradation products.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing the non-volatile and polar sulfonic acid hydrolysis product. cornell.edu An acidic mobile phase, often containing formic or phosphoric acid, is typically used with a C18 column to achieve good separation. orgsyn.org Detection can be accomplished using a UV detector, as the aromatic ring provides a strong chromophore. syr.edu HPLC is also the method of choice for analyzing related compounds like sulfonylurea herbicides and their degradation products in environmental water samples. princeton.edunuomengchemical.com
Gas Chromatography (GC): GC can be used for the analysis of the more volatile parent compound, this compound. nj.govbldpharm.com However, sulfonyl chlorides can be thermally labile and may degrade in the hot injector port of the GC system. nj.gov To overcome this, derivatization is often employed, for instance, by converting the sulfonyl chloride to a more stable sulfonamide. nj.govbldpharm.com GC analysis is typically performed using a capillary column with a non-polar stationary phase. realsafety.org
Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique (LC-MS or GC-MS), is an indispensable tool for the structural elucidation and identification of transformation products.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful technique for identifying and quantifying trace levels of environmental contaminants and their metabolites. nuomengchemical.comfishersci.com Electrospray ionization (ESI) is a common ionization technique for polar molecules like sulfonic acids. quora.com By analyzing the fragmentation patterns of the ions in the mass spectrometer (MS/MS), specific structural information can be obtained. For aromatic sulfonamides and sulfonic acids, characteristic fragmentation includes the loss of sulfur dioxide (SO₂). quora.comsigmaaldrich.com
GC-MS: Gas Chromatography-Mass Spectrometry is effective for identifying the parent compound and any volatile degradation products. nj.govrealsafety.org Electron Impact (EI) ionization is commonly used, which generates a reproducible fragmentation pattern that can be compared to spectral libraries for identification.
Table 2: Analytical Methodologies for Environmental Analysis
| Technique | Analyte Type | Purpose | Key Considerations |
| HPLC-UV | Parent compound, Sulfonic acid product | Quantification, Tracking | Good for routine monitoring |
| GC-FID/MS | Parent compound | Quantification, Identification | Potential for thermal degradation; derivatization may be needed |
| LC-MS/MS | Sulfonic acid product, other metabolites | Identification, Quantification at trace levels | High sensitivity and specificity for structural elucidation |
Safe Handling and Research Laboratory Practices for Chlorosulfonyl Compounds
Chlorosulfonyl compounds like this compound are reactive and corrosive chemicals that require strict safety protocols in a research laboratory setting. nj.govsigmaaldrich.com
Personal Protective Equipment (PPE): Due to the corrosive nature of sulfonyl chlorides and their reaction with water to produce hydrochloric acid, comprehensive PPE is mandatory. nj.govsigmaaldrich.com
Eye Protection: Chemical splash goggles that fit snugly are essential. nuomengchemical.com If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. nuomengchemical.com Gloves should be inspected for damage before use and replaced immediately if contaminated.
Respiratory Protection: All work with sulfonyl chlorides should be conducted in a certified chemical fume hood to avoid inhalation of vapors, which are irritating to the respiratory system. nuomengchemical.comsigmaaldrich.com
Handling and Storage:
Handling: Use glassware or compatible plastic containers for transfers. nuomengchemical.com Avoid contact with moisture, as sulfonyl chlorides react vigorously, and sometimes violently, with water to release corrosive HCl gas. noaa.govsigmaaldrich.com They are incompatible with strong bases, oxidizing agents, ammonia, and amines. nj.gov
Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, separate from incompatible materials. nj.gov The storage area should be designated for corrosive materials.
Spills and Emergencies: In the event of a spill, the area should be evacuated of all non-essential personnel. nj.gov
Spill Cleanup: Do NOT use water for cleanup as it will react with the sulfonyl chloride. nj.gov Spills should be covered with a dry, inert absorbent material such as sand, dry lime, or soda ash. nj.gov The absorbed material should then be collected into a sealed container for disposal as hazardous waste. princeton.edu
First Aid:
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. nuomengchemical.com
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. nuomengchemical.com
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Table 3: Summary of Safety Practices for Chlorosulfonyl Compounds
| Precaution Category | Specific Recommendation | Rationale |
| PPE | Chemical splash goggles and face shield; Nitrile/Neoprene gloves; Chemical-resistant lab coat. | Protects against severe skin and eye burns from the corrosive compound and its hydrolysis product (HCl). nj.govnuomengchemical.com |
| Handling | Work in a chemical fume hood; Avoid contact with water/moisture. | Prevents inhalation of corrosive vapors; Avoids violent reaction and release of HCl gas. nj.govsigmaaldrich.com |
| Storage | Cool, dry, well-ventilated area; Tightly sealed containers; Separate from bases and oxidizing agents. | Ensures stability and prevents dangerous reactions. nj.gov |
| Spill Response | Use dry absorbent (sand, soda ash); DO NOT USE WATER. | Neutralizes and contains the spill without causing a hazardous reaction. nj.gov |
Engineering Controls and Personal Protective Equipment (PPE) in Synthetic Procedures
Given the corrosive and reactive nature of this compound, stringent safety measures are necessary during its handling and use in synthetic procedures. The primary goal is to minimize the risk of exposure to personnel.
Engineering Controls are the first line of defense. These are physical changes to the workplace that isolate workers from the hazard. For this compound, the following are essential:
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of any dust or vapors.
Ventilation: The laboratory should have a general ventilation system that ensures a sufficient number of air changes per hour to dilute and remove any fugitive emissions.
Isolated Storage: The compound should be stored in a designated, cool, dry, and well-ventilated area away from incompatible materials, particularly water and strong bases.
Personal Protective Equipment (PPE) is mandatory to provide a barrier between the user and the chemical. The recommended PPE includes:
Eye Protection: Chemical safety goggles and a face shield are essential to protect the eyes and face from splashes.
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the manufacturer's glove compatibility data.
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin.
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors may be necessary.
| Control Measure | Specification | Purpose |
| Engineering Controls | ||
| Fume Hood | Required for all handling | Prevents inhalation of dust and vapors |
| General Ventilation | Adequate air changes per hour | Dilutes and removes fugitive emissions |
| Storage | Cool, dry, well-ventilated, separate | Prevents accidental reactions |
| Personal Protective Equipment | ||
| Eye Protection | Goggles and face shield | Protects eyes and face from splashes |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact |
| Body Protection | Lab coat, long pants, closed-toe shoes | Protects skin from spills |
| Respiratory Protection | NIOSH-approved respirator (if needed) | Prevents inhalation in high-concentration scenarios |
Emergency Response Protocols for Accidental Exposure or Release.nih.gov
In the event of an accidental exposure or release of this compound, immediate and appropriate action is critical to mitigate harm.
Accidental Exposure:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release (Spill):
Small Spills: For small spills, carefully absorb the material with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth. Place the absorbed material into a suitable, labeled container for hazardous waste disposal.
Large Spills: For large spills, evacuate the area immediately and prevent further entry. Contact the institution's environmental health and safety (EHS) department or the local emergency response team. Do not attempt to clean up a large spill without proper training and equipment.
| Emergency Situation | Immediate Action | Follow-up |
| Eye Contact | Flush with water for at least 15 minutes | Seek immediate medical attention |
| Skin Contact | Flush with water for at least 15 minutes, remove contaminated clothing | Seek immediate medical attention |
| Inhalation | Move to fresh air, provide respiratory support if needed | Seek immediate medical attention |
| Ingestion | Do NOT induce vomiting, rinse mouth with water | Seek immediate medical attention |
| Small Spill | Absorb with inert material, place in a labeled container | Dispose of as hazardous waste |
| Large Spill | Evacuate the area, restrict access | Contact EHS or emergency services |
Waste Disposal and Management Strategies for Corrosive and Reactive Reagents.nih.gov
Proper disposal of this compound and its associated waste is a critical aspect of responsible chemical research. Due to its corrosive and reactive nature, it must be managed as hazardous waste.
Waste Collection:
All waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, properly labeled, and sealed container.
The container must be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).
The waste container should be kept closed except when adding waste and stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.
Disposal Procedures:
Never dispose of this chemical down the drain or in the regular trash.
The collected hazardous waste must be disposed of through the institution's EHS program or a licensed hazardous waste disposal company.
Follow all local, state, and federal regulations for the disposal of corrosive and reactive hazardous waste.
Decontamination:
Any equipment or surfaces that come into contact with this compound should be decontaminated. This can typically be done by carefully wiping the surfaces with a cloth dampened with a suitable solvent (e.g., acetone, ensuring no ignition sources are present), followed by a wash with soap and water. All materials used for decontamination should be collected and disposed of as hazardous waste.
Future Research Directions and Unexplored Avenues
Development of Greener and More Sustainable Synthetic Routes
The conventional synthesis of aryl sulfonyl chlorides, including Methyl 4-chloro-2-(chlorosulfonyl)benzoate, often relies on methods that are environmentally taxing. Traditional routes like direct chlorosulfonation with chlorosulfonic acid or Sandmeyer-type reactions involve hazardous reagents, harsh conditions, and the generation of significant waste. rsc.orgnih.govdurham.ac.uk For instance, a common synthesis for a related compound involves diazotization followed by a Sandmeyer reaction, a process that can be effective but requires careful handling of potentially unstable diazonium intermediates. google.comacs.org
Future research must prioritize the development of greener and more sustainable synthetic methodologies. Key areas of exploration include:
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. acs.org Research into heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), could provide a sustainable alternative to traditional copper-catalyzed Sandmeyer reactions for converting aryl diazonium salts into sulfonyl chlorides. acs.orgnih.gov This approach offers high functional group tolerance and easy catalyst recyclability. acs.org
Oxidative Chlorination in Eco-Friendly Solvents: The development of oxidative chlorination methods that utilize safer oxidants and environmentally benign solvents is crucial. rsc.orgresearchgate.net Systems using reagents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in sustainable solvents such as water or glycerol (B35011) present a promising alternative to traditional methods that use noxious reagents like thionyl chloride or phosphorus pentachloride. rsc.orgrsc.orgresearchgate.net Another environmentally benign approach involves the metal-free synthesis from thiols using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant, significantly reducing solvent use during purification. rsc.org
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, particularly when dealing with hazardous intermediates. Flow chemistry allows for precise control over reaction parameters, minimizes reaction volumes, and can lead to higher yields and purity, aligning with the principles of green chemistry.
| Method | Reagents/Conditions | Advantages | Disadvantages | References |
|---|---|---|---|---|
| Traditional Chlorosulfonation | Chlorosulfonic acid (ClSO₃H), SO₂Cl₂ | Direct, well-established | Extremely hazardous reagents, harsh conditions, poor regioselectivity | rsc.org |
| Sandmeyer-Type Reaction | Anilines, NaNO₂, HCl, SO₂, CuCl₂ | Good regiocontrol, readily available starting materials | Unstable diazonium intermediates, use of heavy metals, acidic waste | durham.ac.ukacs.orgacs.org |
| Photocatalysis | Arenediazonium salts, SO₂, visible light, photocatalyst (e.g., K-PHI) | Mild conditions, high functional group tolerance, sustainable | Requires specialized equipment, catalyst development is ongoing | acs.orgnih.gov |
| Green Oxidative Chlorination | Thiols, NaDCC·2H₂O, sustainable solvents (water, glycerol) | Environmentally friendly, simple workup, safer reagents | Substrate scope may be limited | rsc.orgresearchgate.net |
Exploration of Novel Reactivity and Unconventional Transformations
The chlorosulfonyl group is a potent electrophile, making this compound a versatile precursor for a wide array of derivatives. While its reaction with amines to form sulfonamides is well-established, there are numerous unexplored avenues of reactivity. nih.gov Sulfonyl chlorides can act as sources for various reactive species, including sulfonyl, sulfenyl, and aryl groups, opening doors to novel transformations. magtech.com.cn
Future research should focus on:
Cross-Coupling Reactions: Investigating palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, could enable the direct formation of carbon-carbon or carbon-heteroatom bonds at the sulfonyl chloride position. This would provide a regioselective route to complex molecules that are inaccessible through traditional electrophilic aromatic substitution. nih.gov
Radical Chemistry: The sulfonyl chloride group can participate in radical reactions. Exploring photoredox or transition-metal-catalyzed radical transformations could unlock new synthetic pathways, allowing for the introduction of the substituted benzoyl moiety into complex scaffolds under mild conditions.
Annulation Reactions: The reaction of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes can lead to [2+2] annulations, forming four-membered rings. magtech.com.cn Investigating these pathways with this compound could lead to the synthesis of novel strained ring systems with interesting chemical and physical properties.
Desulfonylative Reactions: Developing reactions where the sulfonyl chloride group acts as a leaving group would represent an unconventional transformation. Such desulfonylative cross-couplings could provide new strategies for functionalizing the aromatic ring.
Application in Advanced Catalysis and Material Science
The application of this compound in advanced catalysis and material science is a largely unexplored frontier. The compound's reactivity and structural rigidity suggest several potential uses.
Ligand Synthesis for Catalysis: The chlorosulfonyl group can be used to anchor the molecule to various supports or to react with functional groups on other organic molecules to create novel ligands for transition metal catalysis. The electronic properties imparted by the chloro and methyl ester groups could modulate the catalytic activity of the resulting metal complexes.
Monomers for Advanced Polymers: The difunctional nature of the molecule (ester and sulfonyl chloride) makes it a potential monomer for the synthesis of specialty polymers. For example, polymerization with diamines could yield polysulfonamides, a class of high-performance polymers known for their thermal stability and mechanical strength.
Functionalization of Surfaces: The reactive sulfonyl chloride can be used to covalently attach the molecule to surfaces, such as silica (B1680970) or nanoparticles. documentsdelivered.com This could be used to modify the surface properties of materials, for instance, to create stationary phases for chromatography or to functionalize nanomaterials for specific applications in electronics or sensing.
Targeted Design of Derivatives for Specific Biological or Industrial Functions
The synthesis of derivatives from this compound holds immense promise for discovering new molecules with specific functions. The sulfonamide linkage, readily formed from the sulfonyl chloride, is a key pharmacophore in many approved drugs. acs.org
Future research should be directed towards:
Design of Bioactive Compounds: The scaffold of this compound can be used to design and synthesize targeted inhibitors for various enzymes. For example, derivatives of substituted benzenesulfonamides have shown high affinity and selectivity as inhibitors of carbonic anhydrase IX, a protein overexpressed in many solid tumors. nih.gov Similarly, other sulfonamide derivatives have been investigated for their antitumor activity against various cancer cell lines. nih.govmdpi.com By reacting this compound with a diverse library of amines, novel candidates for anticancer or other therapeutic agents could be identified.
Development of Agrochemicals: The sulfonylurea and sulfonamide functional groups are prevalent in herbicides and other agrochemicals. The core structure of this compound could serve as a starting point for developing new crop protection agents. For instance, the key herbicide Triflusulfuron-methyl contains a 2-(chlorosulfonyl)benzoate moiety. google.com
Industrial Dyes and Additives: The aromatic core and reactive handle could be utilized in the synthesis of novel dyes or functional additives for polymers and other materials.
| Derivative Class | Targeted Function | Synthetic Approach | Rationale / Example | References |
|---|---|---|---|---|
| Substituted Sulfonamides | Anticancer Agents | Reaction with various amines | Many sulfonamides exhibit antitumor activity; potential for carbonic anhydrase IX inhibition. | nih.govnih.gov |
| Sulfonylurea Derivatives | Herbicides | Reaction with isocyanates or carbamates | The sulfonylurea group is a known herbicidal pharmacophore. | google.com |
| Sulfonate Esters | Bioactive Molecules / Prodrugs | Reaction with alcohols or phenols | Can alter solubility and bioavailability of parent molecules. | durham.ac.uk |
| Polymeric Materials | High-Performance Polymers | Polycondensation with diamines or diols | Formation of polysulfonamides or polyesters with enhanced thermal stability. | - |
In-depth Mechanistic Studies Using Advanced Spectroscopic and Computational Tools
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. Advanced analytical and computational methods can provide unprecedented insight.
Advanced Spectroscopic Techniques: The use of in situ spectroscopic techniques, such as ReactIR or process NMR, can allow for real-time monitoring of reactions involving the sulfonyl chloride group. This can help elucidate reaction kinetics, identify transient intermediates, and optimize reaction conditions for improved yield and selectivity.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict reactivity. Such studies can explain the regioselectivity of reactions and guide the design of new experiments. For example, computational studies coupled with Hirshfeld surface analysis have been used to understand the noncovalent interactions that dictate the crystal packing and properties of sulfonyl chlorides versus sulfonyl fluorides. nih.gov This approach could be used to predict the solid-state properties of derivatives of this compound.
Crystallographic Analysis: Single-crystal X-ray diffraction of the parent compound and its derivatives can provide precise information about molecular geometry and intermolecular interactions in the solid state. nih.govmdpi.com This data is invaluable for understanding structure-property relationships and for rational drug design.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical intermediate into a key enabler of innovation in sustainable chemistry, medicine, and material science.
Q & A
Basic: What are the established synthetic routes for Methyl 4-chloro-2-(chlorosulfonyl)benzoate, and how is its structural integrity confirmed?
Answer:
A common method involves sulfonation and chlorination of methyl 4-chlorobenzoate derivatives. For example, describes the reaction of 2-chloro-4-sulfobenzoic acid potassium salt with thionyl chloride (SOCl₂) and dimethylformamide (DMF) as a catalyst under reflux conditions to form 2-chloro-4-(chlorosulfonyl)benzoyl chloride, a structurally analogous intermediate . Subsequent esterification or functional group transformations yield the target compound.
Structural Confirmation:
- NMR Spectroscopy : Proton and carbon NMR verify aromatic substitution patterns and ester/chlorosulfonyl groups.
- IR Spectroscopy : Peaks near 1370 cm⁻¹ (S=O stretching) and 1750 cm⁻¹ (C=O ester) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate the molecular weight (e.g., exact mass 282.91 g/mol for C₈H₅Cl₂O₄S).
Table 1: Example Reaction Conditions from
| Reagent/Condition | Role |
|---|---|
| Thionyl chloride (SOCl₂) | Chlorinating agent |
| DMF | Catalyst |
| Reflux (~70°C) | Temperature for activation |
Basic: What functional groups in this compound are most reactive, and how do they influence derivatization?
Answer:
The chlorosulfonyl (-SO₂Cl) and ester (-COOCH₃) groups dominate reactivity:
- Chlorosulfonyl Group : Highly electrophilic; participates in nucleophilic substitutions (e.g., with amines or alcohols to form sulfonamides or sulfonate esters) .
- Ester Group : Hydrolyzes under acidic/basic conditions to carboxylic acids, enabling further modifications .
Methodological Note:
Reactivity can be controlled by adjusting solvent polarity (e.g., dichloromethane for sulfonylation) and temperature (low temps suppress side reactions).
Advanced: How can researchers optimize reaction yields when scaling up synthesis?
Answer:
Key variables include:
- Catalyst Loading : DMF (0.5–1 mol%) enhances chlorosulfonyl group formation but excess amounts may promote side reactions .
- Temperature Gradients : Gradual heating (e.g., 40°C → 70°C) minimizes decomposition of reactive intermediates.
- Purification : Column chromatography or recrystallization (using ethyl acetate/hexane) improves purity.
Data Contradiction Analysis:
Conflicting reports on yield (e.g., 60% vs. 85%) may stem from residual moisture (hydrolyzes SO₂Cl) or incomplete reagent mixing. Use Karl Fischer titration to monitor moisture levels .
Advanced: How to resolve discrepancies in reaction pathways during derivatization?
Answer:
Competing reactions (e.g., ester hydrolysis vs. sulfonamide formation) can be mitigated via:
- Protecting Groups : Temporarily block the ester with tert-butyldimethylsilyl (TBS) groups before sulfonylation .
- Design of Experiments (DOE) : Systematic variation of pH, solvent, and stoichiometry identifies optimal conditions .
Example:
In Bumetanide synthesis (), selective sulfonylation of the benzoate ester requires anhydrous conditions and controlled amine addition rates.
Advanced: What role does this compound play in pharmaceutical intermediates?
Answer:
It serves as a precursor for loop diuretics like Bumetanide (). The chlorosulfonyl group reacts with amines to form sulfonamide pharmacophores critical for renal sodium transport inhibition .
Synthetic Pathway:
Sulfonylation of methyl 4-chlorobenzoate.
Amidation with butylamine derivatives.
Hydrolysis of the ester to the free carboxylic acid.
Basic: What safety protocols are essential when handling this compound?
Answer:
- Reactivity Hazards : The chlorosulfonyl group reacts violently with water, releasing HCl gas. Use dry glassware and inert atmospheres (N₂/Ar) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory.
- Storage : Store at 0–6°C in airtight, moisture-proof containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
